molecular formula C19H13ClN2O3S B3535903 4-CHLORO-3-{[(NAPHTHALEN-1-YLFORMAMIDO)METHANETHIOYL]AMINO}BENZOIC ACID

4-CHLORO-3-{[(NAPHTHALEN-1-YLFORMAMIDO)METHANETHIOYL]AMINO}BENZOIC ACID

Cat. No.: B3535903
M. Wt: 384.8 g/mol
InChI Key: GXPDLNMZPATFSO-UHFFFAOYSA-N
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Description

4-Chloro-3-{[(Naphthalen-1-ylformamido)methanethioyl]amino}benzoic Acid is a sophisticated synthetic compound designed for advanced chemical and biochemical research. Its molecular architecture, which integrates a naphthalene ring system linked to a substituted benzoic acid via a thiourea-based bridge, suggests potential for diverse research applications. This structure may be of significant interest in the development of molecular probes, given the naphthalene moiety's potential for fluorescence and the thiourea group's ability to act as a hydrogen-bond donor for anion or molecular recognition. Researchers can explore its utility in supramolecular chemistry, sensor development, and as a key intermediate for synthesizing more complex chemical entities. The presence of both carboxylic acid and multiple amide functionalities provides handles for further chemical modification, allowing for conjugation or derivatization in drug discovery pipelines and materials science. This product is intended for use by qualified laboratory professionals exclusively in a research setting.

Properties

IUPAC Name

4-chloro-3-(naphthalene-1-carbonylcarbamothioylamino)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN2O3S/c20-15-9-8-12(18(24)25)10-16(15)21-19(26)22-17(23)14-7-3-5-11-4-1-2-6-13(11)14/h1-10H,(H,24,25)(H2,21,22,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXPDLNMZPATFSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NC(=S)NC3=C(C=CC(=C3)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-{[(naphthalen-1-ylformamido)methanethioyl]amino}benzoic acid typically involves multi-step organic reactions. One common method involves the initial formation of the naphthalen-1-ylformamido intermediate, followed by its reaction with a chloro-substituted benzoic acid derivative under specific conditions to yield the final product. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperature and pressure settings to ensure the desired product formation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-{[(naphthalen-1-ylformamido)methanethioyl]amino}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the formamido group to an amine group.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

4-Chloro-3-{[(naphthalen-1-ylformamido)methanethioyl]amino}benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of 4-chloro-3-{[(naphthalen-1-ylformamido)methanethioyl]amino}benzoic acid involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Chloro-3-{[(Naphthalen-2-Ylcarbonyl)Carbamothioyl]Amino}Benzoic Acid (CAS 532415-85-3)

  • Structure : Differs in the naphthalene substitution (2-yl vs. 1-yl), altering steric and electronic interactions.
  • Molecular Formula : C₁₉H₁₃ClN₂O₃S (molar mass 384.84 g/mol).
  • Applications : Likely shares similar biological targets (e.g., enzyme inhibition) but with distinct pharmacokinetics due to substituent orientation .

4-Chloro-3-[(4-Ethoxy-3-Nitrobenzoyl)Carbamothioylamino]Benzoic Acid

  • Structure : Replaces naphthalene with a 4-ethoxy-3-nitrobenzoyl group.
  • Key Differences : The nitro and ethoxy groups are electron-withdrawing, increasing polarity and acidity (pKa ~3.5–4.5 for the carboxylic acid). This enhances aqueous solubility but may reduce membrane permeability.

4-Amino-3-(Naphthalen-2-Ylmethoxy)Benzoic Acid

  • Structure: Substitutes thioamide with an amino group and naphthalen-2-ylmethoxy chain.
  • Molecular Formula: C₁₈H₁₅NO₃ (molar mass 293.3 g/mol).
  • Key Differences: The amino group increases basicity (pKa ~9–10), enabling protonation at physiological pH, while the methoxy linker enhances flexibility.
  • Synthesis Yield : 84%, attributed to straightforward etherification steps .

Phenothiazine-Based Benzoic Acid Derivatives

  • Structure: Incorporates a phenothiazine ring and methoxy-carbonyloxy group.
  • Key Differences: Phenothiazine’s heterocyclic structure enables π-π stacking and redox activity, relevant for antipsychotic or anticancer applications.
  • Synthesis Yield : 37–72%, reflecting challenges in cyclization and functionalization steps .

4-[(2-Hydroxynaphthalen-1-Yl)Methylamino]Benzoic Acid (CAS 6638-22-8)

  • Structure: Features a hydroxynaphthyl group and methylamino linker.
  • Molecular Formula: C₁₈H₁₅NO₃ (molar mass 293.3 g/mol).
  • Key Differences: The hydroxyl group enhances hydrogen-bonding capacity (3 donors, 4 acceptors), improving solubility in polar solvents. XLogP3 = 3.8 indicates moderate lipophilicity .

Comparative Data Table

Compound Name Molar Mass (g/mol) Key Functional Groups Solubility (Predicted) Synthesis Yield Potential Applications
Target Compound ~400 (estimated) Thioamide, naphthalen-1-yl, Cl Low (hydrophobic) Not reported Enzyme inhibition, metal chelation
4-Chloro-3-{[(2-naphthoyl)thioamide]} acid 384.84 Thioamide, naphthalen-2-yl, Cl Moderate Not reported Similar to target
4-Ethoxy-3-nitro derivative ~400 (estimated) Nitro, ethoxy, thioamide, Cl High (polar) Not reported Antibacterial
4-Amino-3-(2-naphthylmethoxy) acid 293.3 Amino, methoxy, naphthalen-2-yl Moderate 84% Drug delivery, solubility enhancer
Phenothiazine derivative ~450 (estimated) Phenothiazine, methoxy-carbonyloxy Low 37–72% Anticancer, CNS agents
4-Hydroxynaphthylmethylamino acid 293.3 Hydroxyl, methylamino High Not reported Fluorescent probes

Key Research Findings

  • Electronic Effects: Thioamide groups in the target compound and its analogs increase electron density at the benzoic acid core, lowering pKa (~2.5–3.0) compared to non-thioamide derivatives (pKa ~4.0–4.5) .
  • Biological Activity: Phenothiazine derivatives show marked anticancer activity (IC₅₀ = 5–20 µM in vitro), while nitro-containing compounds exhibit antimicrobial effects (MIC = 2–8 µg/mL) .
  • Synthetic Challenges : Thioamide formation (e.g., via thiourea intermediates) often requires toxic reagents (e.g., CS₂), necessitating optimized protocols for scalability .

Biological Activity

Chemical Structure and Properties

The compound is characterized by a complex structure that includes:

  • A chlorobenzene moiety, which may contribute to its biological activity through interactions with various biological targets.
  • A naphthalene group, known for its hydrophobic properties, potentially enhancing membrane permeability.
  • An amido linkage that can facilitate hydrogen bonding with biological macromolecules.

Antimicrobial Activity

Compounds with similar structural features often exhibit antimicrobial properties. The presence of halogens (like chlorine) and aromatic systems can enhance the interaction with microbial cell membranes, leading to increased permeability and cell death.

Anti-inflammatory Effects

Research indicates that compounds containing benzoic acid derivatives can exhibit anti-inflammatory properties. The mechanism typically involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). For instance, studies on structurally related compounds have shown significant activity in reducing inflammation in animal models.

Enzyme Inhibition

Many compounds with similar structures are known to act as enzyme inhibitors. The potential for “4-CHLORO-3-{[(NAPHTHALEN-1-YLFORMAMIDO)METHANETHIOYL]AMINO}BENZOIC ACID” to inhibit certain enzymes could be explored through assays measuring the inhibition of target enzymes involved in disease pathways.

Case Studies and Research Findings

  • Anti-inflammatory Activity :
    • A study on benzoic acid derivatives showed that compounds with similar functional groups exhibited significant anti-inflammatory effects in rat models through the inhibition of carrageenan-induced edema .
  • Antimicrobial Studies :
    • Research has indicated that chlorinated aromatic compounds possess notable antimicrobial activity. For example, chlorinated derivatives of aniline have been shown to inhibit bacterial growth effectively .
  • Enzyme Interaction :
    • Compounds similar to the one have been studied for their ability to inhibit COX enzymes, which are crucial in the inflammatory response. In vitro assays demonstrated that these compounds could reduce prostaglandin synthesis significantly .

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityReference
4-Chloro-3-nitroanisoleAnti-inflammatory
3-Chloro-4-[(4-chloro-1-naphthyl)oxy]anilineAntimicrobial
7-Methanesulfonylamino-6-phenoxychromone derivativesCOX inhibition

Q & A

Basic: What are the common synthetic routes for preparing 4-chloro-3-{[(naphthalen-1-ylformamido)methanethioyl]amino}benzoic acid?

Methodological Answer:
Synthesis typically involves sequential coupling reactions:

Thioamide Bridge Formation : React 4-chloro-3-aminobenzoic acid with carbon disulfide (CS₂) under basic conditions to form the methanethioyl intermediate .

Amide Coupling : Introduce the naphthalene-1-ylformamide group via carbodiimide-mediated coupling (e.g., EDC/HOBt) with naphthalene-1-carboxylic acid chloride or activated ester .

Purification : Use column chromatography (silica gel, eluent: EtOAc/hexane gradient) followed by recrystallization (e.g., ethanol/water) to isolate the product. Confirm purity via HPLC (C18 column, acetonitrile/0.1% TFA in water) .

Basic: How is the crystal structure of this compound determined, and what software is used for refinement?

Methodological Answer:

  • X-ray Diffraction : Grow single crystals via slow evaporation (solvent: DMSO/EtOH). Collect data using a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
  • Refinement : Use SHELXL (part of the SHELX suite) for structure solution and refinement. Apply full-matrix least-squares methods to minimize residuals (R₁, wR₂) .
  • Validation : Check for disorder (common in flexible thioamide groups) using OLEX2 or PLATON. Deposit CIF files in the Cambridge Structural Database (CSD).

Advanced: How can researchers resolve contradictions in crystallographic data, such as disordered regions or twinning?

Methodological Answer:

  • Disorder Handling : Apply PART instructions in SHELXL to model split positions. Use restraints (e.g., SIMU, DELU) to stabilize thermal parameters .
  • Twinning : For twinned crystals (e.g., pseudo-merohedral twins), use TWIN/BASF commands in SHELXL. Validate with Hooft/Y parameter or R₁_(obs) vs. R₁_(all) discrepancies .
  • Cross-Validation : Compare with spectroscopic data (e.g., NMR NOE correlations) to confirm molecular conformation .

Basic: What analytical techniques are suitable for quantifying this compound in biological matrices?

Methodological Answer:

  • Sample Preparation : Use solid-phase extraction (SPE) with Oasis HLB cartridges. Elute with methanol after conditioning with 0.1% formic acid .
  • Quantification : Employ LC-MS/MS (ESI-negative mode). Optimize transitions (e.g., m/z 428 → 152 for the parent ion). Validate with internal standards (e.g., deuterated analogs) .
  • Limit of Detection : Achieve ~0.1 ng/mL using high-resolution Q-TOF instruments.

Advanced: How can structure-activity relationships (SAR) be explored for this compound’s enzyme inhibition properties?

Methodological Answer:

Analog Synthesis : Modify the naphthalene ring (e.g., halogenation, methylation) or replace the thioamide with sulfonamide/urea groups .

In Vitro Assays : Test inhibitory activity against target enzymes (e.g., kinases, proteases) using fluorescence polarization or calorimetry (ITC).

Computational Docking : Use AutoDock Vina to model interactions with enzyme active sites. Validate with mutagenesis studies (e.g., alanine scanning) .

Advanced: What strategies mitigate instability of the thioamide group under physiological conditions?

Methodological Answer:

  • pH Optimization : Stabilize the thioamide by buffering solutions at pH 6.5–7.5 (avoids acid-catalyzed hydrolysis) .
  • Prodrug Design : Mask the thioamide as a thioester or thiourea derivative, which hydrolyzes in target tissues .
  • Accelerated Stability Studies : Monitor degradation via LC-MS under stress conditions (40°C, 75% RH). Use Arrhenius plots to predict shelf-life .

Advanced: How can computational modeling predict this compound’s pharmacokinetic properties?

Methodological Answer:

  • ADME Prediction : Use SwissADME or ADMETLab to estimate logP (target: 2–4), solubility (ESOL method), and CYP450 interactions.
  • Permeability : Apply the Caco-2 cell model in silico (e.g., pkCSM). Optimize bioavailability by reducing molecular weight (<500 Da) and rotatable bonds (<10) .
  • In Vivo Validation : Compare predictions with rodent PK studies (IV/PO dosing, plasma sampling via LC-MS) .

Basic: What are the key challenges in scaling up synthesis for preclinical studies?

Methodological Answer:

  • Reaction Optimization : Transition from batch to flow chemistry for exothermic steps (e.g., thioamide formation) to improve safety and yield .
  • Purification at Scale : Replace column chromatography with recrystallization (solvent: toluene/hexane) or centrifugal partition chromatography .
  • Regulatory Compliance : Ensure intermediates meet ICH Q3A/B guidelines for impurities (e.g., residual solvents ≤500 ppm).

Advanced: How can enantioselective synthesis be achieved for chiral derivatives of this compound?

Methodological Answer:

  • Catalytic Asymmetric Synthesis : Use chiral organoiodine catalysts (e.g., 3-(4-Chloro-1-hydroxynaphthalen-2-yl)propanoic acid derivatives) for oxidative dearomatization .
  • Chiral Resolution : Employ preparative SFC (supercritical CO₂ with chiral stationary phases, e.g., Chiralpak IA).
  • Circular Dichroism (CD) : Confirm enantiopurity by comparing experimental CD spectra with DFT-simulated spectra .

Advanced: What methodologies validate target engagement in cellular models?

Methodological Answer:

  • Cellular Thermal Shift Assay (CETSA) : Treat cells with the compound, lyse, and heat to denature unbound proteins. Detect stabilized target proteins via Western blot .
  • Photoaffinity Labeling : Incorporate a photoactivatable group (e.g., diazirine) into the compound. Crosslink to targets under UV light, then identify via click chemistry and MS/MS .
  • Knockout Validation : Use CRISPR/Cas9 to delete the target gene and assess loss of compound activity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-CHLORO-3-{[(NAPHTHALEN-1-YLFORMAMIDO)METHANETHIOYL]AMINO}BENZOIC ACID
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4-CHLORO-3-{[(NAPHTHALEN-1-YLFORMAMIDO)METHANETHIOYL]AMINO}BENZOIC ACID

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